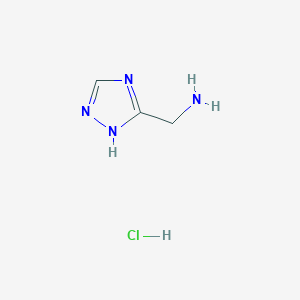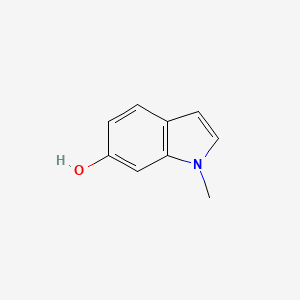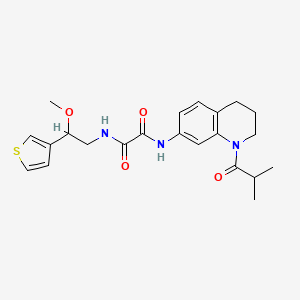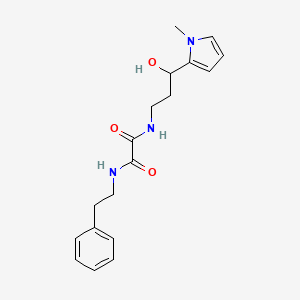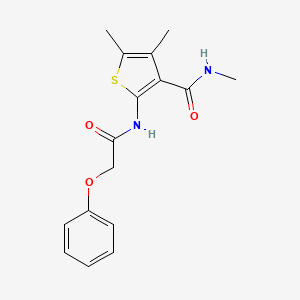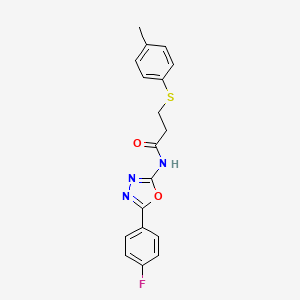
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" is a heterocyclic compound that is part of a broader class of compounds with potential biological activities. These compounds are characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in these papers, which include various substituted phenyl groups and demonstrate significant biological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the transformation of an initial acid into its corresponding ester, followed by the formation of a hydrazide and subsequently a 1,3,4-oxadiazole-2-thiol . The final step typically involves a nucleophilic substitution reaction to introduce various electrophiles and achieve the desired oxadiazole scaffolds . Although the exact synthesis of "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" is not detailed, it likely follows a similar synthetic route with appropriate modifications to incorporate the specific fluorophenyl and p-tolylthio substituents.
Molecular Structure Analysis
The molecular structure of compounds in this class has been confirmed through various spectral methods, including NMR, IR, and mass spectrometry . Additionally, single crystal X-ray diffraction studies have been used to determine the crystal structure of a related compound, confirming its monoclinic system and lattice parameters . These techniques would be applicable for analyzing the molecular structure of "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" to ensure its correct synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets, as evidenced by their inhibitory potential against enzymes such as urease and lipoxygenase . The specific interactions and binding affinities can be studied through enzyme inhibitory kinetics and in silico studies, which help in understanding how these compounds can serve as potent inhibitors and therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their solubility, stability, and cytotoxicity, are important for their potential therapeutic applications. Hemolytic studies have been conducted to assess the cytotoxicity towards cell membranes, indicating that these molecules have mild cytotoxicity and can be considered for drug designing programs . The biological activity screening of related compounds has shown remarkable activities against various pathogens and diseases, suggesting that "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" may also possess similar properties .
科学的研究の応用
Antibacterial Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide and related compounds have shown promising antibacterial properties. Tumosienė et al. (2012) synthesized a series of compounds with 1,3,4-oxadiazole derivatives, exhibiting good antibacterial activity against Rhizobium radiobacter. Similarly, Parikh and Joshi (2014) reported the synthesis of 1,3,4-oxadiazole derivatives with significant antibacterial potency against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
These compounds also demonstrate potential in cancer research. Li De-jiang (2010) synthesized 1,3,4-oxadiazolines and oxadiazones containing fluorine, showing potential anticancer activity. Additionally, Saxena et al. (1984) and Adimule et al. (2014) reported the synthesis of N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, indicating considerable local anaesthetic and anticancer properties.
Insecticidal Activity
Qi et al. (2014) explored the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, finding that some compounds exhibited good activity against the diamondback moth.
Aniline Sensing
Naik et al. (2018) conducted studies on thiophene substituted 1,3,4-oxadiazoles for aniline sensing, demonstrating their potential as aniline sensors through fluorescence quenching studies.
Antimicrobial Agents
Çıkla et al. (2013) synthesized flurbiprofen hydrazide derivatives, including 1,3,4-oxadiazole rings, showing antimicrobial activity against various bacterial and fungal strains.
Antiepileptic Activity
Rajak et al. (2013) reported the synthesis of limonene and citral-based 1,3,4-oxadiazoles, demonstrating potential as anticonvulsants.
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed promising nematocidal activities.
- Tumosienė et al. (2012)
- Parikh and Joshi (2014)
- Li De-jiang (2010)
- Saxena et al. (1984)
- Adimule et al. (2014)
- Qi et al. (2014)
- Naik et al. (2018)
- Çıkla et al. (2013)
- Rajak et al. (2013)
- Liu et al. (2022)
特性
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-2-8-15(9-3-12)25-11-10-16(23)20-18-22-21-17(24-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOJGQSRBIAHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

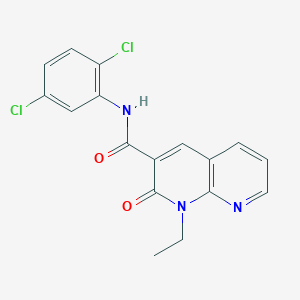
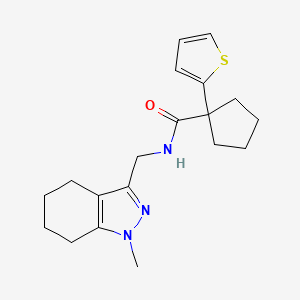
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
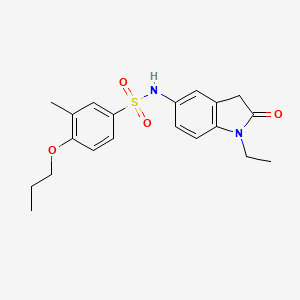
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)
